molecular formula C23H29FN2O3S B11344412 N-(2,6-diethylphenyl)-1-[(2-fluorobenzyl)sulfonyl]piperidine-4-carboxamide

N-(2,6-diethylphenyl)-1-[(2-fluorobenzyl)sulfonyl]piperidine-4-carboxamide

Cat. No.: B11344412
M. Wt: 432.6 g/mol
InChI Key: MRSRJEIHWSNCIW-UHFFFAOYSA-N
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Description

N-(2,6-DIETHYLPHENYL)-1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a piperidine ring, a carboxamide group, and distinct phenyl and fluorophenyl substituents. Its molecular formula is C21H27FN2O3S.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-DIETHYLPHENYL)-1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate amines and carbonyl compounds.

    Introduction of the Carboxamide Group: This step usually involves the reaction of the piperidine derivative with a suitable carboxylic acid derivative under conditions that promote amide bond formation.

    Attachment of the Phenyl and Fluorophenyl Groups: These groups are introduced through substitution reactions, often using halogenated precursors and appropriate nucleophiles.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-DIETHYLPHENYL)-1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl or sulfonyl groups, leading to the formation of alcohols or thiols.

    Substitution: The phenyl and fluorophenyl groups can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing Agents: Including lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Halogenated compounds, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce alcohols.

Scientific Research Applications

N-(2,6-DIETHYLPHENYL)-1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,6-DIETHYLPHENYL)-1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    N-(2,6-Dimethylphenyl)piperidine-2-carboxamide: Shares a similar piperidine and carboxamide structure but differs in the substituents on the phenyl ring.

    N-(2,6-Diethylphenyl)piperidine-4-carboxamide: Similar core structure with variations in the substituents.

Uniqueness

N-(2,6-DIETHYLPHENYL)-1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is unique due to the presence of both ethyl and fluorophenyl groups, which can influence its chemical reactivity and biological activity. This combination of substituents may provide distinct properties compared to other similar compounds.

Properties

Molecular Formula

C23H29FN2O3S

Molecular Weight

432.6 g/mol

IUPAC Name

N-(2,6-diethylphenyl)-1-[(2-fluorophenyl)methylsulfonyl]piperidine-4-carboxamide

InChI

InChI=1S/C23H29FN2O3S/c1-3-17-9-7-10-18(4-2)22(17)25-23(27)19-12-14-26(15-13-19)30(28,29)16-20-8-5-6-11-21(20)24/h5-11,19H,3-4,12-16H2,1-2H3,(H,25,27)

InChI Key

MRSRJEIHWSNCIW-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3F

Origin of Product

United States

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